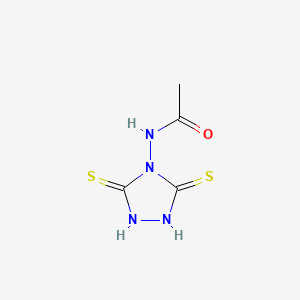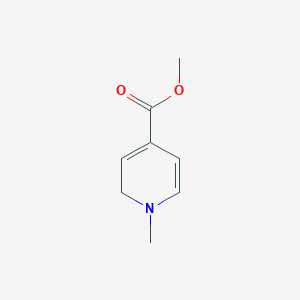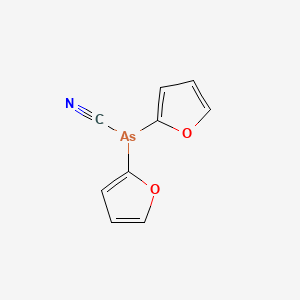![molecular formula C8H6N2 B13797987 2H-Azeto[2,3-A]pyrrolizine CAS No. 524950-39-8](/img/structure/B13797987.png)
2H-Azeto[2,3-A]pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azeto[2,3-A]pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2. It is a part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2H-Azeto[2,3-A]pyrrolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the flash vacuum pyrolysis of Meldrum’s acid derivatives has been reported to yield pyrrolizine derivatives . Industrial production methods may involve similar cyclization processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2H-Azeto[2,3-A]pyrrolizine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-Azeto[2,3-A]pyrrolizine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and antitumor activities. Additionally, it finds applications in the pharmaceutical industry as a scaffold for drug discovery .
Mecanismo De Acción
The mechanism of action of 2H-Azeto[2,3-A]pyrrolizine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
2H-Azeto[2,3-A]pyrrolizine can be compared with other similar compounds such as pyrrolopyrazine and pyrrolizidine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit more antibacterial and antiviral activities, while pyrrolizidine derivatives are known for their hepatotoxic and neurotoxic effects .
Propiedades
Número CAS |
524950-39-8 |
|---|---|
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
3,7-diazatricyclo[5.3.0.02,5]deca-1(10),2,5,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-6(4-9-8)5-10(7)3-1/h1-3,5H,4H2 |
Clave InChI |
KYZGVYRCVJCYMV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN3C=CC=C3C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


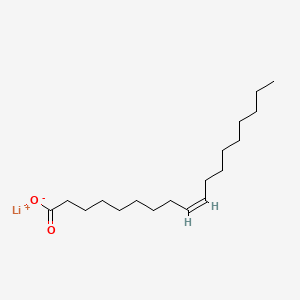

![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)


![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
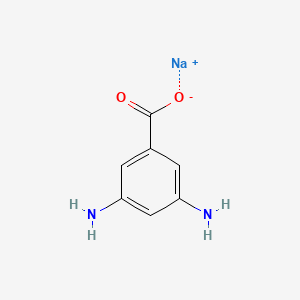
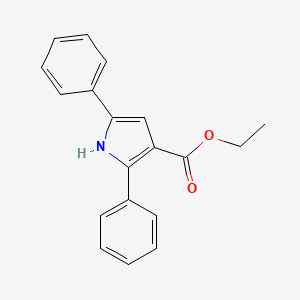
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
